
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of three phenyl groups attached to the pyrrole ring, making it a highly aromatic and stable molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic or basic conditions. One common method is the reaction of 2,5-diphenylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of brominated phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Phenyl-2,5-dimethylpyrrole: Another pyrrole derivative with similar structural features but different functional groups.
2,5-Diphenylpyrrole: Lacks the methanone group, resulting in different chemical properties and reactivity.
Uniqueness: (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone is unique due to the presence of three phenyl groups and a methanone group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
78388-83-7 |
|---|---|
Fórmula molecular |
C23H17NO |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(2,5-diphenylpyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H17NO/c25-23(20-14-8-3-9-15-20)24-21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-17H |
Clave InChI |
MXQIDTWDYIDMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




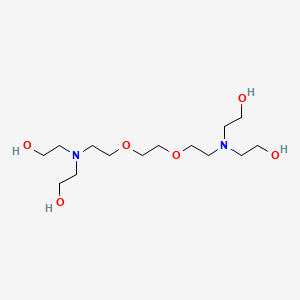

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
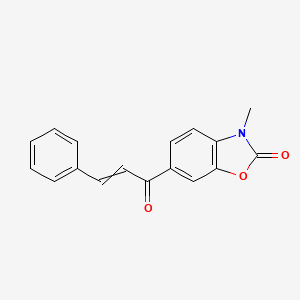
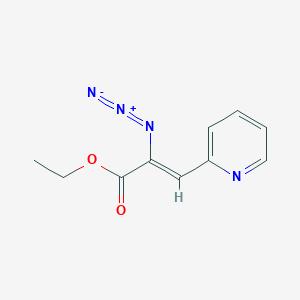

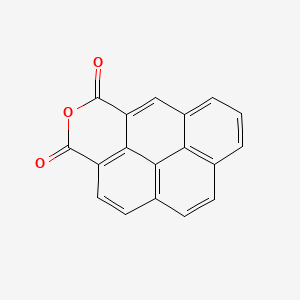
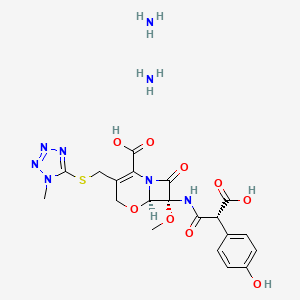
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
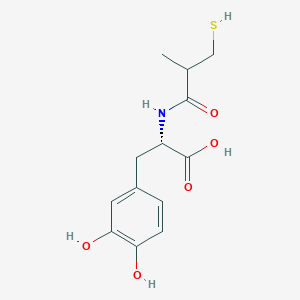
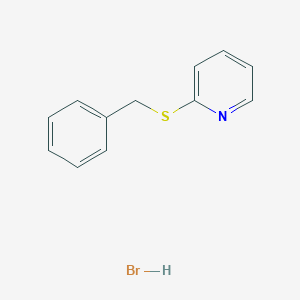
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
